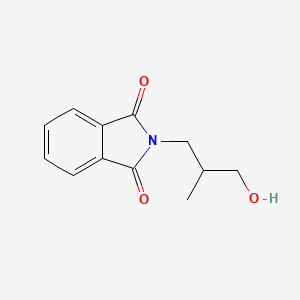![molecular formula C11H20O3 B13680697 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the spiro ring system.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in drug design.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine: Used in medicinal chemistry for its potential biological activities.
1,3-Dioxane-1,3-dithiane spiranes:
Uniqueness
9-Methoxy-1-oxaspiro[5.5]undecan-4-ol is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
9-methoxy-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
XYMPOYPJOZYIIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2(CC1)CC(CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)


![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)




![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
